molecular formula C9H10N2OS B1271874 (4-Acetylphenyl)thiourea CAS No. 71680-92-7

(4-Acetylphenyl)thiourea

Cat. No. B1271874
CAS RN: 71680-92-7
M. Wt: 194.26 g/mol
InChI Key: VVIUKYOXYSWCOF-UHFFFAOYSA-N
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Description

Thioureas are a class of organosulfur compounds that have garnered attention due to their wide range of applications in various fields, including organic synthesis and pharmaceutical industries. The compound "(4-Acetylphenyl)thiourea" is a derivative of thiourea, which is characterized by the presence of an acetyl group attached to the phenyl ring. This structural feature imparts unique properties to the compound, making it a subject of interest for synthesis and characterization studies .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of anilines with carbon disulfide or isothiocyanates. For instance, a related compound, N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea, was synthesized using PEG-400 as a phase-transfer catalyst, which suggests that similar methods could be employed for the synthesis of (4-Acetylphenyl)thiourea . Other thiourea derivatives have been synthesized through reactions involving sulfanilamide and substituted aroyl isothiocyanates, indicating the versatility of synthetic routes available for these compounds .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea was determined, revealing insights into the molecular conformation and potential interactions with metal ions . Such structural characterizations are crucial for understanding the reactivity and binding properties of the compounds.

Chemical Reactions Analysis

Thiourea derivatives exhibit a range of chemical behaviors, including the ability to form complexes with metal ions. The study of N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea demonstrated selective recognition for Hg2+ ions, suggesting that (4-Acetylphenyl)thiourea may also possess metal-binding capabilities . Additionally, the formation of polymorphs and complexes with group 12 metal iodides has been observed in related thiourea compounds, which could imply similar reactivity for (4-Acetylphenyl)thiourea .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. Analytical and spectroscopic methods, including UV-visible and NMR spectroscopy, are employed to characterize these compounds . The presence of functional groups such as acetyl and nitro groups can affect properties like solubility, melting point, and reactivity. Furthermore, the interaction with metal ions can lead to the formation of complexes with distinct physical properties, as seen in the case of the cadmium and mercury complexes of a related thiourea derivative .

Scientific Research Applications

Crystal Structure and Plant Growth Regulation

(4-Acetylphenyl)thiourea exhibits significant applications in the study of crystal structures and characterization. It has been synthesized and analyzed for its structure using techniques like X-ray diffraction. Additionally, this compound has shown to be a considerable plant-growth regulator, further expanding its utility in agricultural research (Hu, Li, Qi, & Sun, 2016).

Role in Organic Synthesis and Pharmacological Evaluation

Thiourea derivatives, including (4-Acetylphenyl)thiourea, are recognized for their diverse applications in fields such as organic synthesis and pharmaceutical industries. They have been characterized using techniques like UV-visible and nuclear magnetic resonance (NMR) spectroscopy. These compounds have also been screened for their potential in inhibiting various enzymes and for their antibacterial and antioxidant potentials (Naz, Zahoor, Umar, Alghamdi, Sahibzada, & UlBari, 2020).

DNA-Binding Studies and Biological Activities

Studies on new nitrosubstituted acyl thioureas, including derivatives of (4-Acetylphenyl)thiourea, have indicated their potential anti-cancer properties. DNA interaction studies using cyclic voltammetry and UV–vis spectroscopy, along with computational studies, have been conducted to understand their interaction with DNA. These compounds also exhibit antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir, Badshah, Hussain, Tahir, Tabassum, Patujo, & Rauf, 2015).

Enzyme Inhibition and Mercury Sensing

Unsymmetrical thiourea derivatives, including those related to (4-Acetylphenyl)thiourea, have been evaluated for their anti-cholinesterase activity and potential as sensing probes for mercury using spectrofluorimetric techniques. These studies provide insights into their use in biochemical research and environmental monitoring (Rahman, Bibi, Khan, Shah, Muhammad, Tahir, Shahzad, Ullah, Zahoor, Alamery, & Batiha, 2021).

Fluorescent Determination of Indium (III)

A thiourea–quinoline-based chemosensor, which includes (4-Acetylphenyl)thiourea derivatives, has been developed for the determination of Indium (III) using fluorescence. This application is significant in analytical chemistry, particularly in the detection and analysis of specific metal ions (Lee, Lee, & Kim, 2022).

Antibacterial Activity

(4-Acetylphenyl)thiourea derivatives have also been synthesized and evaluated for their antibacterial activity. Their potential in combating bacterial strains, including both Gram-positive and Gram-negative bacteria, highlights their importance in medicinal chemistry and drug development (Subhashini, Amanaganti, & Shivaraj, 2015).

Safety And Hazards

Fine dust of thiourea dispersed in air may ignite, and dust can form an explosive mixture with air. Thermal decomposition can lead to the release of irritating gases and vapors . The compound should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

(4-acetylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-6(12)7-2-4-8(5-3-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIUKYOXYSWCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370651
Record name (4-acetylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Acetylphenyl)thiourea

CAS RN

71680-92-7
Record name 71680-92-7
Source DTP/NCI
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Record name (4-acetylphenyl)thiourea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71680-92-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Buchholz, U Heiser, S Schilling… - Journal of medicinal …, 2006 - ACS Publications
The first effective inhibitors for human glutaminyl cyclase (QC) are described. The structures are developed by applying a ligand-based optimization approach starting from imidazole. …
Number of citations: 110 pubs.acs.org
V Verlan, M Iovu, I Culeac, A Popushoi… - Advanced Topics in …, 2010 - spiedigitallibrary.org
New light-emitting layers of nanocomposites on polymer base have been obtained. As polymeric matrices the copolymers of styrene and butilmetacrylate in the ratio (1:1) have been …
Number of citations: 6 www.spiedigitallibrary.org
S Tassini, L Sun, K Lanko, E Crespan… - Journal of Medicinal …, 2017 - ACS Publications
Enteroviruses (EVs) are among the most frequent infectious agents in humans worldwide and represent the leading cause of upper respiratory tract infections. No drugs for the treatment …
Number of citations: 17 pubs.acs.org
RKE Costa, GA Brancaglion, MP Pinheiro… - Results in …, 2023 - Elsevier
Cancer cells rely on different mechanisms to maintain their dysregulated metabolism and high proliferation. Metabolic rewiring with an increased dependency on glutamine, the most …
Number of citations: 3 www.sciencedirect.com
Z Li, X Wang, Y Da, J Chen - Synthetic Communications, 2000 - Taylor & Francis
A novel route to acyl ureas is described. Reaction of 5-(2-chlorophenyl)-2-furoyl chloride with ammonium thiocyanate first, then arylamine under phase transfer catalysis gives N-[5-(2-…
Number of citations: 16 www.tandfonline.com
GUO Li, Z Ying, P Hao - Journal of Huazhong Normal …, 2013 - search.ebscohost.com
The crystal structures of N'-(4, 6-dimethoxypyrimidin-2-yl)-N-methoxycar-bonylthiourea and N'-(3-pyridyl)-N-ethoxycarbonylthiourea were selected as initial structure templates. Then, a …
Number of citations: 0 search.ebscohost.com
M Tomassetti, G Lupidi, P Piermattei, FV Rossi, S Lillini… - Molecules, 2019 - mdpi.com
A catalyst-free heterocyclization reaction of α-chloroglycinates with thiobenzamides or thioureas leading to 2,4-disubstituted-5-acylamino-1,3-thiazoles has been developed. The …
Number of citations: 8 www.mdpi.com
V Verlan, A Andriesh, M Iovu, O Bordian… - Materials Science and …, 2012 - ibn.idsi.md
organic luminophore compounds (OLC), particularly, those prepared by the sol-gel method. As polymer matrix, it was used copolymers from styrene and butylmethacrilate (SBMA) in the …
Number of citations: 2 ibn.idsi.md
V Verlan, S Buzurniuc, A Andriesh, S Robu… - ICT plus, 2009 - ibn.idsi.md
Thin luminofore layers of nanocomposites (NC) on the base of copolymer from styrene and butylmethacrylate (1: 1)(SBMA) and of organic luminophores 5-(4-dimethylamino-…
Number of citations: 2 ibn.idsi.md
郭丽, 张颖, 彭浩, 郭丽, 张颖… - … 师范大学学报(自然科学版), 2013 - journal.ccnu.edu.cn
: 以N’(4, 6 二甲氧基嘧啶 2 基) N 甲氧羰基硫脲和N’ 3 吡啶基 N 乙氧羰基硫脲的晶体结构为模板分子, 运用密度泛函理论(DFT) 方法, 对设计的N’ 芳基 N 烷氧羰基硫脲类…
Number of citations: 1 journal.ccnu.edu.cn

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